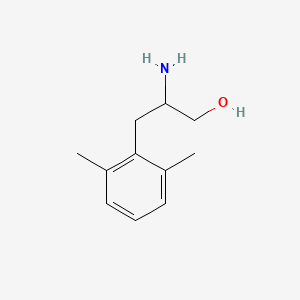

2-Amino-3-(2,6-dimethylphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2,6-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-8-4-3-5-9(2)11(8)6-10(12)7-13/h3-5,10,13H,6-7,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUZQBBMDOAGDBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)CC(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance and Research Context of Chiral Amino Alcohol Scaffolds

Chiral 1,2-amino alcohols are foundational structural motifs in a vast array of biologically active molecules and are indispensable tools in asymmetric synthesis. nih.govfrontiersin.org Their prevalence in pharmaceuticals underscores their importance; these scaffolds are integral components of numerous drugs. The arrangement of the amino and hydroxyl groups on a chiral carbon backbone allows for specific interactions with biological targets, making them valuable synthons for drug discovery.

Beyond their medicinal applications, chiral amino alcohols are highly prized as chiral auxiliaries and ligands for asymmetric catalysis. acs.orgdiva-portal.org When used as auxiliaries, they can be temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. As ligands, they can be coordinated to a metal center to create a chiral environment that promotes the formation of one enantiomer of a product over the other. The development of new synthetic routes to enantiomerically pure vicinal amino alcohols remains a significant focus in chemical research, with methods such as asymmetric aminohydroxylation, asymmetric hydrogenation, and the ring-opening of epoxides being continuously refined. diva-portal.org

The versatility of chiral amino alcohols is further demonstrated by their use in the synthesis of complex natural products and as building blocks for peptidomimetics. diva-portal.org The ability to synthesize a diverse range of these scaffolds is crucial for advancing various fields of chemistry.

Historical Perspectives on the Synthesis and Utility of Substituted Propanolamines

The history of substituted propanolamines is intertwined with the development of synthetic organic chemistry and pharmacology. Propanolamines, which are organic compounds containing both an amino and a hydroxyl group attached to a three-carbon chain, have been of interest for over a century. wikipedia.org Early research into this class of compounds was often driven by the search for new therapeutic agents.

The synthesis of propanolamine (B44665) derivatives can be traced back to early methods of amine addition to precursors like propylene oxide. wikipedia.org One of the most well-known groups of substituted propanolamines is the phenylpropanolamines, which include compounds like ephedrine and pseudoephedrine. These were initially isolated from natural sources and later synthesized in the laboratory. Their utility as bronchodilators and decongestants paved the way for the exploration of a wide range of structurally related compounds.

The development of synthetic methodologies, such as the A3 coupling reaction (aldehyde-alkyne-amine), has provided efficient routes to propargylamines, which are precursors to many substituted propanolamines. researchgate.net These reactions have expanded the accessible chemical space for these compounds, allowing for the synthesis of molecules with diverse functionalities and potential applications in materials science and as intermediates for nitrogen-containing heterocycles. researchgate.net The study of substituted propanolamines has thus evolved from a focus on naturally occurring alkaloids to the rational design and synthesis of novel structures with tailored properties.

Scope and Research Focus on 2 Amino 3 2,6 Dimethylphenyl Propan 1 Ol

Strategies for Non-Enantioselective Synthesis of this compound

Non-enantioselective, or racemic, syntheses provide the target compound as an equal mixture of its (R) and (S) enantiomers. These methods are often more direct and utilize less complex reagents and catalysts than their enantioselective counterparts.

Nucleophilic Substitution Approaches to Related Propanolamines

Nucleophilic substitution reactions are a cornerstone of organic synthesis for forming carbon-heteroatom bonds, including the crucial carbon-nitrogen bond in amino alcohols. A plausible route involves the reaction of an amine nucleophile with a suitable electrophilic precursor containing the 2,6-dimethylphenylpropane backbone. One such strategy is the tandem process of in situ generation of an α-amino ketone via nucleophilic substitution of an α-bromoketone with an amine, followed by reduction. researchgate.net For the target compound, this would involve a precursor like 1-bromo-3-(2,6-dimethylphenyl)propan-2-one, which could react with an ammonia (B1221849) equivalent, followed by reduction of the resulting aminoketone to the amino alcohol.

Another approach is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an electron-poor aromatic ring. masterorganicchemistry.com While less direct for this specific aliphatic chain, precursors synthesized via SNAr could be further elaborated to the final product. masterorganicchemistry.com

Reductive Amination Protocols for Amino Alcohol Synthesis

Reductive amination is a highly versatile and widely used method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. wikipedia.orgyoutube.com For the synthesis of this compound, a suitable precursor would be 1-hydroxy-3-(2,6-dimethylphenyl)propan-2-one. This ketone would react with ammonia to form an imine, which is subsequently reduced to the primary amine.

The reaction can often be performed in a one-pot procedure using a reducing agent that selectively reduces the imine in the presence of the ketone. youtube.commasterorganicchemistry.com Common reducing agents for this purpose are summarized in the table below.

| Reducing Agent | Characteristics |

| Sodium cyanoborohydride (NaBH₃CN) | Mild reducing agent, effective at slightly acidic pH, and can selectively reduce imines over ketones. masterorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and effective reagent, often used for its selectivity and operational simplicity. |

| Sodium borohydride (B1222165) (NaBH₄) | A stronger reducing agent that can also reduce the starting ketone, requiring careful control of reaction conditions. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | A "green" chemistry approach using catalysts like Palladium, Platinum, or Nickel. wikipedia.org |

This method is advantageous as it avoids the over-alkylation problems often associated with direct alkylation of amines. masterorganicchemistry.com

Epoxide Ring-Opening Routes to Amino Alcohols

The ring-opening of epoxides with amine nucleophiles is a direct and highly effective strategy for the synthesis of β-amino alcohols. rroij.com This reaction is driven by the release of ring strain in the three-membered epoxide ring and typically proceeds via an SN2 mechanism, resulting in an anti-addition of the amine and hydroxyl groups. researchgate.net

For the target compound, the key intermediate would be 2-((2,6-dimethylphenyl)methyl)oxirane. The reaction of this epoxide with ammonia or a protected ammonia equivalent would lead to the nucleophilic attack at the sterically less hindered carbon atom, yielding this compound. A variety of catalysts and conditions can be employed to facilitate this transformation, including metal-free protocols using acetic acid or silica (B1680970) gel, as well as methods employing Lewis acid catalysts like indium tribromide or iridium trichloride. rroij.comrsc.orgrsc.org

| Catalyst/Condition | Description | Yield | Reference |

| Acetic Acid | Metal- and solvent-free protocol, providing high yields and excellent regioselectivity. | High | rsc.org |

| Silica Gel (60-120 mesh) | Efficiently catalyzes the reaction under solvent-free conditions at room temperature. | High | rsc.org |

| Iridium Trichloride | Mild conditions, proceeding at room temperature to afford β-amino alcohols. | Excellent | rroij.com |

| Indium Tribromide | Promotes aminolysis of epoxides under mild and efficient conditions. | Moderate to Excellent | rroij.com |

Alkylation Strategies for Amine Precursors

The direct alkylation of amines with alkyl halides is a fundamental method for forming C-N bonds. libretexts.org However, this approach is often complicated by a lack of selectivity, as the newly formed secondary amine product is often more nucleophilic than the primary amine starting material, leading to polyalkylation and the formation of tertiary amines and quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.com

A theoretical approach for synthesizing the target compound could involve the alkylation of 2-aminopropan-1-ol with a 2,6-dimethylbenzyl halide. Due to the high potential for side products, this method is generally less favored for producing primary or secondary amines with high purity. masterorganicchemistry.com Alternative methods like the Gabriel synthesis, which uses a phthalimide (B116566) anion as an ammonia surrogate, can provide primary amines more cleanly but require additional protection and deprotection steps. libretexts.org Given these limitations, reductive amination is often considered a superior alternative to direct alkylation for controlled amine synthesis. masterorganicchemistry.com

Enantioselective Synthesis of this compound

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule, which is crucial in fields like pharmaceuticals where different enantiomers can have vastly different biological activities.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for the enantioselective synthesis of chiral compounds, including amino alcohols. nih.gov This method typically involves the reduction of a prochiral unsaturated precursor, such as an enamine, enamide, or imine, using hydrogen gas and a chiral metal catalyst. nih.gov The catalyst, which contains a chiral ligand, orchestrates the delivery of hydrogen to one face of the double bond, thereby creating the desired stereocenter with high enantiomeric excess (ee).

A viable strategy for the enantioselective synthesis of this compound would involve the asymmetric hydrogenation of a corresponding prochiral enamine or N-acylated enamine. For example, an enamine precursor could be synthesized from 1-hydroxy-3-(2,6-dimethylphenyl)propan-2-one. The subsequent hydrogenation using a chiral catalyst system, such as a Rhodium complex with a Josiphos-type ligand, can produce the desired amino alcohol in high yield and ee. nih.gov

The table below summarizes findings from research on asymmetric hydrogenation for synthesizing related chiral amines and amino acid derivatives, illustrating the effectiveness of this approach.

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh-Josiphos complexes | Unprotected enamino esters and amides | β-amino esters and amides | 93-97% | nih.gov |

| Iridium complexes with P,N,N-ligands | α-amino ketones (in situ generated) | Chiral 1-aryl-2-aminoethanols | High | researchgate.net |

| Manganese complexes | Dialkyl ketimines | Chiral amines | High | nih.gov |

| Chemoenzymatic (Carbonyl reductase) | N-methyl-1-(2-thienyl)-3-oxopropylamine | (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol | Excellent | researchgate.net |

These methodologies demonstrate that by selecting the appropriate chiral catalyst and substrate, asymmetric hydrogenation can be a highly effective and precise tool for accessing specific enantiomers of this compound and related structures.

Enzymatic Synthesis and Biocatalytic Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes such as lipases, proteases, and dehydrogenases operate under mild conditions and can exhibit exceptional enantio- and regioselectivity.

One prominent biocatalytic strategy for producing chiral amino alcohols is the kinetic resolution of a racemic mixture. Lipases are particularly effective for this purpose, catalyzing the acylation or hydrolysis of one enantiomer at a much faster rate than the other. For instance, in a process known as enzymatic kinetic resolution (EKR), a racemic amino alcohol can be treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of acylated and unacylated amino alcohols can then be separated. Lipases such as Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL) have been successfully employed in the resolution of various amino alcohol derivatives. nih.govnih.gov

Another powerful biocatalytic method is the asymmetric reductive amination of a prochiral ketone precursor. Engineered amine dehydrogenases (AmDHs) can catalyze the direct conversion of a ketone to a chiral amine with high enantiomeric excess, using ammonia as the amine source. frontiersin.orgnih.govacs.org For the synthesis of this compound, a potential biocatalytic route would involve the asymmetric reductive amination of the corresponding α-hydroxy ketone, 1-hydroxy-3-(2,6-dimethylphenyl)propan-2-one. This approach can directly establish the desired stereochemistry at the C-2 position.

The table below illustrates the potential of various enzymes in the synthesis of chiral amino alcohols, which could be applicable to the synthesis of this compound.

| Enzyme Class | Reaction Type | Substrate Type | Potential Product | Key Advantages |

| Lipase | Kinetic Resolution | Racemic amino alcohol | Enantiomerically enriched amino alcohol and acylated amino alcohol | High enantioselectivity, mild reaction conditions, broad substrate scope. |

| Amine Dehydrogenase (AmDH) | Asymmetric Reductive Amination | α-hydroxy ketone | Chiral amino alcohol | High atom economy, direct formation of the chiral amine, high enantiomeric excess. |

| Transaminase (TAm) | Asymmetric Amination | Ketone | Chiral amine | Use of readily available amine donors, excellent stereocontrol. |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is widely used for the asymmetric synthesis of amino acids and their derivatives, including amino alcohols.

A well-known class of chiral auxiliaries is the Evans oxazolidinones. wikipedia.orgsantiago-lab.comnih.gov These are typically derived from readily available amino acids. In a typical sequence for synthesizing a β-amino alcohol, the chiral auxiliary is first acylated. The resulting imide can then undergo a variety of stereoselective transformations. For example, a diastereoselective aldol reaction between the enolate of the chiral imide and an aldehyde can be used to set two adjacent stereocenters. Subsequent cleavage of the auxiliary yields the chiral product.

Another commonly used chiral auxiliary is pseudoephedrine. nih.govharvard.eduresearchgate.net Amides derived from pseudoephedrine can be deprotonated to form a chiral enolate, which then reacts diastereoselectively with electrophiles. The resulting product can be transformed into a variety of functional groups, including alcohols, aldehydes, and carboxylic acids, with high enantiomeric purity. The auxiliary is typically removed by hydrolysis or reduction.

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

Attachment of the chiral auxiliary to a prochiral substrate.

Diastereoselective reaction to create the new stereocenter(s).

Removal of the chiral auxiliary to yield the enantiomerically enriched product.

Asymmetric Reduction of Prochiral Ketone Intermediates

The asymmetric reduction of a prochiral ketone is one of the most efficient methods for preparing chiral secondary alcohols. This approach can be applied to the synthesis of this compound by reducing the corresponding prochiral α-amino ketone, 2-amino-3-(2,6-dimethylphenyl)-1-propanone.

Catalytic asymmetric hydrogenation and asymmetric transfer hydrogenation are powerful techniques for this transformation. acs.orgacs.org These reactions typically employ a chiral metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, to deliver hydrogen to one face of the ketone selectively. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another widely used method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with borane (B79455). wikipedia.orgmdpi.commdpi.com The catalyst, which is prepared from a chiral amino alcohol (often derived from proline), coordinates to both the borane and the ketone, holding them in a rigid conformation that directs the hydride transfer to one face of the carbonyl group. This method is known for its high enantioselectivity across a broad range of ketone substrates.

The table below summarizes key aspects of different asymmetric reduction methods applicable to the synthesis of this compound.

| Reduction Method | Catalyst/Reagent | Key Features |

| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes | Uses readily available hydrogen donors like isopropanol (B130326) or formic acid. |

| Catalytic Asymmetric Hydrogenation | Chiral Ru or Rh complexes with ligands like BINAP | Utilizes H2 gas, often requiring high pressure. |

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral oxazaborolidine, Borane | High enantioselectivity for a wide range of ketones under mild conditions. |

Resolution and Stereoselective Enrichment Techniques for this compound

When a synthesis produces a racemic mixture of this compound, resolution techniques are required to separate the enantiomers.

Diastereomeric Salt Formation for Chiral Resolution

Classical resolution via diastereomeric salt formation is a widely used and industrially viable method for separating enantiomers of acidic or basic compounds. mdpi.comrsc.org Since this compound is a basic compound due to its amino group, it can be reacted with a chiral acid to form a pair of diastereomeric salts.

These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once one of the diastereomeric salts is isolated in pure form, the chiral resolving agent can be removed by treatment with a base to regenerate the enantiomerically pure amino alcohol.

Commonly used chiral resolving agents for amines include:

Tartaric acid and its derivatives rsc.orgnih.gov

Mandelic acid

Camphorsulfonic acid

The efficiency of the resolution depends on several factors, including the choice of resolving agent, the solvent system, and the crystallization conditions.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of classical kinetic resolution. researchgate.netnih.gov DKR combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer.

For the synthesis of this compound, a DKR approach could be applied to the asymmetric reduction of the corresponding α-amino ketone. In this scenario, the α-stereocenter of the ketone is racemized under the reaction conditions while the ketone is enantioselectively reduced. This requires a racemization catalyst that is compatible with the reduction catalyst and conditions. Pyridoxal-5-phosphate (PLP) has been shown to catalyze the racemization of α-amino ketones, which can then be coupled with a ketoreductase (KRED) for the DKR. researchgate.net

Similarly, asymmetric transfer hydrogenation can be employed in a DKR of α-amino ketones. acs.orgacs.org The choice of protecting group on the amine is often crucial for achieving efficient racemization and high diastereoselectivity in the reduction step.

Innovative and Sustainable Synthetic Routes to this compound

The development of innovative and sustainable synthetic routes is a key goal in modern organic chemistry. For the synthesis of this compound, this involves the use of greener solvents, catalytic methods to replace stoichiometric reagents, and processes that minimize waste and energy consumption.

Biocatalytic methods, as discussed in section 2.2.2, are inherently green as they are performed in aqueous media under mild conditions and the enzymes themselves are biodegradable. The use of engineered enzymes can also lead to highly efficient and selective processes with minimal byproduct formation.

Continuous flow chemistry is another innovative approach that can offer significant advantages over traditional batch processing. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. Furthermore, the small reactor volumes can enhance safety when dealing with hazardous reagents. The integration of biocatalysis into continuous flow systems is a particularly promising area for the sustainable production of chiral molecules.

The development of novel catalytic systems, such as those based on earth-abundant and non-toxic metals, is also a key aspect of sustainable synthesis. While many asymmetric hydrogenation catalysts are based on precious metals like ruthenium and rhodium, research into catalysts based on iron, cobalt, and nickel is gaining momentum. nih.gov

One-Pot Tandem Processes in Amino Alcohol Synthesis

A prominent example of this methodology is the use of multi-enzyme biocatalytic cascades. rsc.orgnih.gov Researchers have successfully developed one-pot, two-stage systems that convert readily available starting materials, such as bio-based L-phenylalanine, into enantiopure phenylalaninols. rsc.org These cascades can involve a sequence of enzymatic reactions, including deamination, decarboxylation, hydroxymethylation, and asymmetric reductive amination, all performed in a single vessel. rsc.org For instance, a microbial consortium of engineered Escherichia coli cells can be designed to perform a six-step cascade to convert L-phenylalanine into chiral phenylglycinol with excellent yield and enantiomeric excess (>99% ee). nih.gov Such systems highlight the power of combining multiple catalytic steps to build molecular complexity efficiently.

Another advanced approach involves chemoenzymatic cascades. For example, a one-pot synthesis of chiral 1-aryl-2-aminoethanols has been developed using an iridium-catalyzed asymmetric hydrogenation. This process involves the in situ generation of an α-amino ketone from an α-bromoketone, which is then immediately hydrogenated to the desired chiral amino alcohol with high enantioselectivity. researchgate.net These tandem processes showcase the precise control over reactivity and selectivity required for modern organic synthesis. rsc.org

Table 1: Example of a One-Pot, Two-Stage Biocatalytic Cascade for Phenylalaninol Synthesis rsc.org

| Stage | Key Enzymes | Transformation | Key Features |

|---|---|---|---|

| Stage 1 | L-amino acid deaminase (LAAD) α-keto acid decarboxylase (ARO10) Benzaldehyde lyase (RpBAL) | L-phenylalanine → Phenylacetaldehyde → 2-hydroxy-1-phenylethanone | Sequential deamination, decarboxylation, and hydroxymethylation. |

| Stage 2 | Amine transaminase (ATA) | 2-hydroxy-1-phenylethanone → (R)- or (S)-phenylalaninol | Asymmetric reductive amination to produce the target chiral amino alcohol. |

| Overall Outcome: Conversion of L-phenylalanine to (R)- and (S)-phenylalaninol with 72-80% conversion and >99% enantiomeric excess (ee). |

Integration of Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles is paramount in the modern synthesis of pharmaceuticals and fine chemicals. This involves designing processes that are not only efficient but also environmentally sustainable by minimizing waste, reducing energy consumption, and using renewable resources.

Biocatalysis is a cornerstone of green chemistry in amino alcohol synthesis. nih.gov The use of enzymes, such as amine dehydrogenases, transaminases, and lipases, offers several advantages over traditional chemical catalysts. nih.govfrontiersin.org Enzymes operate under mild conditions (room temperature and aqueous media), exhibit high chemo-, regio-, and enantioselectivity, and eliminate the need for toxic heavy metals. frontiersin.orgrsc.org Engineered amine dehydrogenases (AmDHs), for example, can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amino donor, producing chiral amino alcohols with high enantioselectivity (>99% ee) and generating water as the main byproduct. frontiersin.org

The use of renewable feedstocks is another key aspect. Multi-enzyme pathways have been designed to convert L-phenylalanine, a renewable amino acid, into valuable chiral amino alcohols like 2-phenylglycinol and phenylethanolamine with high atom economy and improved sustainability. acs.org Furthermore, visible-light photoredox catalysis has emerged as a green method, enabling the decarboxylative coupling of amino acids with aldehydes or ketones in water at room temperature to produce 1,2-amino alcohols. rsc.org This approach utilizes light as an energy source and water as a benign solvent.

Conventional methods for producing amino alcohols often rely on metal-hydride reducing agents like LiAlH4, which are expensive, hazardous on a large scale, and generate significant waste. jocpr.com Green alternatives include catalytic hydrogenation, which is more efficient but can require high pressures and temperatures. jocpr.com Modern nickel-catalyzed monoamination of diols represents a more sustainable approach, using an earth-abundant metal and generating water as the sole byproduct, making the process highly atom-economical. acs.org

Table 2: Comparison of Synthetic Approaches for Chiral Amino Alcohols

| Parameter | Traditional Method (e.g., Metal-Hydride Reduction) jocpr.com | Green Chemistry Approach (e.g., Biocatalysis) frontiersin.orgacs.org |

|---|---|---|

| Catalyst/Reagent | Stoichiometric LiAlH4 or NaBH4 | Catalytic amount of engineered enzymes (e.g., AmDH, Transaminase) |

| Solvent | Anhydrous organic solvents (e.g., THF) | Water (aqueous buffer) |

| Reaction Conditions | Often requires inert atmosphere; can be highly exothermic | Mild conditions (room temperature, atmospheric pressure) |

| Starting Materials | Petroleum-derived precursors | Renewable feedstocks (e.g., L-phenylalanine) |

| Byproducts/Waste | Metal salts, significant solvent waste | Water is often the primary byproduct; minimal waste |

| Selectivity | May require protecting groups and multiple steps for stereocontrol | High chemo-, regio-, and enantioselectivity in a single step |

Intrinsic Chirality and Conformational Preferences of this compound

The fundamental utility of this compound in stereocontrolled synthesis stems from its intrinsic chirality. The molecule possesses a stereogenic center at the carbon atom bearing the amino group (C2). This chiral center allows for the existence of two non-superimposable mirror images, the (R) and (S) enantiomers.

The conformational preferences of this amino alcohol are significantly influenced by the bulky 2,6-dimethylphenyl group. The two methyl groups ortho to the benzyl (B1604629) carbon create substantial steric hindrance, which restricts the rotation around the C2-C3 bond. This restricted rotation forces the molecule to adopt a limited set of low-energy conformations. In these preferred arrangements, the large 2,6-dimethylphenyl group orients itself to minimize steric clashes with the substituents at the C2 chiral center (the amino and hydroxymethyl groups). This conformational rigidity is a critical feature, as it establishes a well-defined and predictable three-dimensional space around the chiral center, which is essential for effective stereochemical communication in asymmetric transformations.

This compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to occur with high stereoselectivity. After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. The structural features of this compound make it an effective chiral auxiliary.

Stereocontrol in Carbon-Carbon Bond Forming Reactions

Derivatives of this compound have been successfully employed to control the stereochemical outcome of various carbon-carbon bond-forming reactions. For instance, when the amino alcohol is converted into an oxazolidinone or a related heterocyclic derivative, the bulky 2,6-dimethylphenyl group effectively shields one face of the molecule. When an enolate is generated from this chiral scaffold, electrophiles are directed to attack from the less hindered face, resulting in the formation of a new stereocenter with high levels of diastereoselectivity. This strategy has been applied to alkylation, aldol, and Michael addition reactions, providing access to chiral building blocks that are valuable in the synthesis of complex natural products and pharmaceuticals. The predictable stereochemical outcome is a direct consequence of the sterically demanding and conformationally rigid nature of the auxiliary.

This compound in Asymmetric Catalysis

In addition to its role as a stoichiometric chiral auxiliary, this compound is a key starting material for the synthesis of chiral ligands used in transition metal-catalyzed asymmetric reactions. In this context, the chirality of the amino alcohol is transferred to a ligand scaffold, which then coordinates to a metal center to create a chiral catalytic environment.

Design and Synthesis of Chiral Ligands based on this compound Scaffolds

A prominent class of ligands synthesized from this compound are phosphinooxazolines (PHOX ligands). The synthesis typically involves the condensation of the amino alcohol with a carboxylic acid derivative to form an oxazoline (B21484) ring, followed by the introduction of a phosphine (B1218219) group. The modular nature of this synthesis allows for the tuning of both steric and electronic properties of the ligand by varying the substituents on the oxazoline ring and the phosphorus atom. The 2,6-dimethylphenyl group provides a rigid and sterically demanding framework that is essential for creating a well-defined chiral pocket around the metal center. This structural feature is critical for achieving high levels of enantioselectivity in catalytic reactions.

Chemical Transformations and Derivatization Strategies for 2 Amino 3 2,6 Dimethylphenyl Propan 1 Ol

Reactivity Profiles of the Amine and Hydroxyl Functionalities of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol

The chemical behavior of this compound is dictated by its two primary functional groups: the nucleophilic amino group and the hydroxyl group, which can act as a nucleophile or be converted into a good leaving group. alfa-chemistry.com Generally, the amino group is a stronger nucleophile than the hydroxyl group, which allows for selective reactions under specific conditions. Both groups can participate in a wide array of organic reactions, making the parent molecule a versatile building block in synthesis. alfa-chemistry.com

The primary hydroxyl group in this compound can be oxidized to yield either the corresponding aldehyde or carboxylic acid. The outcome of the oxidation is highly dependent on the choice of oxidizing agent and the reaction conditions. wikipedia.org A significant challenge in the oxidation of β-amino alcohols is preventing overoxidation to the carboxylic acid and avoiding racemization at the adjacent chiral center. thieme-connect.com

Several methods have been developed for the chemoselective oxidation of primary alcohols to aldehydes. acs.org For instance, the use of trichloroisocyanuric acid with a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidinyl-N-oxyl) in methylene (B1212753) chloride is an efficient method for oxidizing β-amino alcohols to the corresponding β-amino aldehydes at room temperature. acs.org This system is notable for its mild conditions and the absence of overoxidation to carboxylic acids. acs.org Homogeneous catalyst systems, such as those involving copper and a nitroxyl (B88944) radical like TEMPO, can utilize ambient air as the oxidant, offering a green chemistry approach to alcohol oxidation. nih.gov Another mild procedure involves using commercially available manganese(IV) oxide in chloroform, which has been shown to produce α-amino aldehydes from β-amino alcohols with high enantiopurity and without by-products from over-oxidation. thieme-connect.com

For the oxidation to proceed to the carboxylic acid level, stronger oxidizing agents are typically required. Reagents like potassium permanganate (B83412) (KMnO₄) can efficiently oxidize primary alcohols to carboxylic acids. wikipedia.org The oxidation process often proceeds through an intermediate aldehyde, which is then hydrated to a gem-diol in the presence of water before further oxidation. wikipedia.org Therefore, performing the reaction in the absence of water is a key strategy to stop the oxidation at the aldehyde stage. wikipedia.org

| Reagent/System | Product | Key Features | Reference |

|---|---|---|---|

| Trichloroisocyanuric acid / TEMPO (catalytic) | Aldehyde | Mild, chemoselective, no overoxidation. | acs.org |

| Manganese(IV) oxide (MnO₂) | Aldehyde | Mild conditions, high enantiopurity, no overoxidation. | thieme-connect.com |

| Cu / TEMPO / O₂ (Air) | Aldehyde | Aerobic oxidation, environmentally friendly. | nih.gov |

| Potassium permanganate (KMnO₄) | Carboxylic Acid | Strong oxidizing agent, efficient conversion. | wikipedia.org |

| Pyridine–CrO₃ complex | Aldehyde | Moderate yields, but can be irreproducible. | thieme-connect.com |

The compound this compound represents a reduced form of its corresponding amino acid or amino ketone. The synthesis of amino alcohols frequently involves the reduction of a carboxylic acid or ester functionality. um.edu.my Therefore, the discussion of reduction reactions in this context pertains to the formation of the amine-alcohol structure from more oxidized precursors.

The reduction of N-protected amino acids to their corresponding amino alcohols is a common synthetic route. core.ac.uk A variety of reducing agents can be employed for this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing carboxylic acids and esters directly to alcohols. um.edu.mystackexchange.comjocpr.com However, its high reactivity and cost can be drawbacks, particularly in large-scale applications. jocpr.com

Sodium borohydride (B1222165) (NaBH₄) is a milder reducing agent that does not typically reduce carboxylic acids. stackexchange.com However, its reactivity can be enhanced. For instance, reacting a protected amino acid with ethyl chloroformate to form a mixed-anhydride intermediate allows for subsequent reduction by NaBH₄ in water. core.ac.uk Another effective system is the combination of NaBH₄ with iodine (I₂) in a solvent like tetrahydrofuran (B95107) (THF), which can quantitatively reduce N-protected or unprotected amino acids to their corresponding amino alcohols. stackexchange.comnih.gov This method is noted for its selectivity; it can reduce a carboxylic acid group in the presence of an ester. stackexchange.com

| Precursor | Reagent/System | Key Features | Reference |

|---|---|---|---|

| N-protected amino acid | LiAlH₄ in THF | Powerful reducing agent, direct reduction. | um.edu.myjocpr.com |

| N-protected amino acid (as mixed anhydride) | NaBH₄ in H₂O | Milder conditions, satisfactory yields. | core.ac.uk |

| N-protected or unprotected amino acid | NaBH₄ / I₂ in THF | High selectivity, quantitative reactions. | stackexchange.comnih.gov |

| Amino acid ester | NaBH₄ / CH₃OH | Good yields for ester reduction. | jocpr.com |

The hydroxyl group of an alcohol is a poor leaving group (OH⁻), making direct nucleophilic substitution difficult. libretexts.org To facilitate substitution, the hydroxyl group must first be converted into a better leaving group. This can be achieved by protonation under acidic conditions to form an oxonium ion, which can leave as a water molecule. Alternatively, the hydroxyl group can be converted into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups.

A modern and atom-economic approach for the substitution of alcohols is the "borrowing hydrogen" or "hydrogen autotransfer" strategy. rsc.org In this process, a transition metal catalyst temporarily dehydrogenates the alcohol to form an aldehyde intermediate in situ. rsc.org This aldehyde then reacts with a nucleophile (such as an amine), and the resulting intermediate is subsequently hydrogenated by the catalyst, which returns the borrowed hydrogen. This method effectively uses the alcohol as an alkylating agent and produces water as the only byproduct. rsc.org This strategy is widely used for the N-alkylation of amines using alcohols as the alkylating agents. rsc.org

Another method for converting amino alcohols to other functional groups is through catalyzed amination. For example, amino ether alcohols can be converted to amino ether amines in the vapor phase using a copper and zinc-based catalyst, which represents a direct substitution of the hydroxyl group by an amino group. google.com

Synthesis of Structurally Modified Derivatives of this compound

The primary amine in this compound is a key site for derivatization through N-functionalization reactions like alkylation and acylation.

N-Alkylation The direct N-alkylation of amines with alcohols is a sustainable synthetic method that produces water as the only side product. nih.gov This transformation can be catalyzed by various transition metal complexes, such as those based on ruthenium or iron. nih.govrug.nl The reaction proceeds through the "borrowing hydrogen" mechanism described previously. rsc.org This catalytic strategy allows for the selective mono- or di-N-alkylation of amino acids and their derivatives with excellent retention of optical purity. nih.govrug.nl Traditional methods for N-alkylation, such as reductive amination with aldehydes or nucleophilic substitution with alkyl halides, are also effective but often generate stoichiometric amounts of waste. nih.govcore.ac.uk

N-Acylation N-acylation is a fundamental transformation for amines. The selective acylation of the amino group in an amino alcohol is readily achievable due to the higher nucleophilicity of the amine compared to the hydroxyl group. google.com A widely used industrial method is the Schotten-Baumann reaction, which involves the condensation of an acyl chloride with an amino acid salt in an alkaline aqueous solution. researchgate.net Another efficient method involves the formation of a mixed anhydride (B1165640) from an organic acid and a sulfonyl chloride (e.g., methanesulfonyl chloride). This mixed anhydride then reacts selectively with the amino group of the amino alcohol to form the corresponding N-acyl derivative. google.comgoogleapis.com This approach avoids the need to isolate the reactive intermediate. googleapis.com

| Reaction Type | Reagent/System | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | Alcohol / Ruthenium or Iron Catalyst | Atom-economic, green (water is the only byproduct). | nih.govrug.nl |

| N-Alkylation | Alkyl Halide / Base | Classic SN2 reaction, can be difficult under mild conditions. | nih.gov |

| N-Acylation | Acyl Chloride / Base (Schotten-Baumann) | Commonly used industrial method. | researchgate.net |

| N-Acylation | Organic Acid + Sulfonyl Chloride | Forms a mixed anhydride for selective N-acylation. | google.comgoogleapis.com |

| N-Acylation | Alkyl Chloroformate / Base | Synthesizes N-alkoxycarbonyl derivatives. | nih.gov |

The primary hydroxyl group offers another site for derivatization, primarily through O-alkylation to form ethers and O-acylation to form esters. To achieve selective O-functionalization, it is often necessary to first protect the more reactive amino group.

O-Alkylation (Ether Synthesis) The most common method for synthesizing ethers from alcohols is the Williamson ether synthesis. This reaction involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For this to be applied selectively to the hydroxyl group of an amino alcohol, the amine functionality would typically require a protecting group. Other methods for ether synthesis include the acid-catalyzed dehydration of alcohols and transition metal-free synthesis of alkyl-aryl ethers. researchgate.net

O-Acylation (Ester Synthesis) Esterification of the hydroxyl group can be achieved by reaction with an acyl chloride or an acid anhydride, usually in the presence of a non-nucleophilic base like pyridine. As with O-alkylation, the amine group generally needs to be protected to prevent competitive N-acylation. However, under certain conditions, O-acylation can occur even with a free amine. For example, using an excess of a mixed anhydride reagent, which is primarily used for N-acylation, can lead to the formation of ester byproducts through O-acylation. googleapis.com

Modifications on the 2,6-Dimethylphenyl Moiety

The 2,6-dimethylphenyl group of this compound presents a unique substrate for aromatic substitution reactions, primarily governed by the electronic effects of the substituents and significant steric hindrance imposed by the ortho-methyl groups. The alkyl groups are activating and ortho-, para-directing in electrophilic aromatic substitution reactions. However, the steric bulk of the two methyl groups and the adjacent propanolamine (B44665) side chain significantly hinders access to the ortho positions. Consequently, electrophilic attack is predominantly directed to the para position.

A notable example of such a modification is the synthesis of (S)-2-(Boc-Amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoic acid, a key intermediate in the preparation of the drug Eluxadoline. google.comsyncozymesnad.comgoogle.comnewdrugapprovals.org The synthesis of this derivative illustrates a strategy for the functionalization of the aromatic ring. While the precise, detailed industrial synthesis steps are often proprietary, the transformation from a substituted toluene (B28343) derivative to a benzoic acid and subsequent amidation is a plausible route.

The general strategy for such a modification would likely involve the following conceptual steps, based on established organic chemistry principles:

Oxidation of a para-substituent: Starting from a precursor where the para-position of the 2,6-dimethylphenyl ring is occupied by a group amenable to oxidation, such as a methyl or other alkyl group. This group can be oxidized to a carboxylic acid.

Amidation: The resulting carboxylic acid can then be converted to a carbamoyl (B1232498) group (-CONH2) through standard amidation procedures. This typically involves activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of coupling agents) followed by reaction with ammonia (B1221849).

Table 1: Plausible Reaction Steps for the Formation of a Para-Carbamoyl Group

| Step | Reagent and Conditions | Transformation |

| 1 | Strong oxidizing agent (e.g., KMnO4, Na2Cr2O7) | Oxidation of a para-alkyl group to a carboxylic acid |

| 2 | i) SOCl2 or (COCl)2ii) NH3 | Conversion of the carboxylic acid to a primary amide |

It is important to note that the amino and hydroxyl groups of the propanolamine side chain would require protection prior to such transformations to prevent undesired side reactions.

Mechanistic Insights into Reactions Involving this compound

The mechanistic aspects of reactions involving this compound are largely influenced by its stereochemistry and the steric environment created by the 2,6-dimethylphenyl group. This compound and its derivatives are valuable as chiral ligands in asymmetric catalysis. mdpi.com

When utilized as a chiral ligand, the nitrogen and oxygen atoms of the amino alcohol moiety can coordinate to a metal center, creating a chiral environment that influences the stereochemical outcome of a reaction. The bulky 2,6-dimethylphenyl group plays a crucial role in this context by:

Creating a defined chiral pocket: The steric bulk of the dimethylphenyl group restricts the possible coordination geometries of the substrate to the metal center, thereby directing the approach of the reactants and favoring the formation of one enantiomer over the other. numberanalytics.comuomustansiriyah.edu.iq

Influencing catalyst stability and activity: The electronic properties of the aromatic ring can modulate the Lewis acidity of the metal center, thereby affecting the catalytic activity.

A general mechanism for its role in an asymmetric reduction of a ketone, for example, can be conceptualized as follows:

Formation of the Chiral Catalyst: The amino alcohol coordinates to a metal precursor (e.g., a ruthenium or iridium complex) to form the active chiral catalyst.

Substrate Coordination: The ketone substrate coordinates to the metal center of the chiral catalyst. The steric hindrance from the 2,6-dimethylphenyl group dictates a preferred orientation for the substrate.

Stereoselective Hydride Transfer: A hydride source (e.g., from isopropanol (B130326) in transfer hydrogenation) delivers a hydride to the carbonyl carbon of the ketone. The facial selectivity of this hydride transfer is controlled by the chiral ligand, leading to the formation of a chiral alcohol.

Product Release and Catalyst Regeneration: The chiral alcohol product dissociates from the metal center, and the catalyst is regenerated to participate in the next catalytic cycle.

Table 2: Key Factors Influencing Mechanistic Pathways

| Factor | Influence on Reaction Mechanism |

| Chirality of the amino alcohol | Induces asymmetry in the transition state, leading to enantioselective product formation. |

| Steric bulk of the 2,6-dimethylphenyl group | Controls substrate approach and coordination geometry, enhancing stereoselectivity. numberanalytics.com |

| Coordinating ability of the amino and hydroxyl groups | Binds to the metal center to form the active chiral catalyst. |

| Electronic nature of the aromatic ring | Can be modified to tune the electronic properties of the catalyst, affecting its activity. |

In electrophilic aromatic substitution reactions on the 2,6-dimethylphenyl moiety, the reaction mechanism follows the general pattern for this class of reactions, involving the formation of a sigma complex (arenium ion). The ortho-methyl groups, while electronically activating, sterically disfavor the formation of the sigma complex at the ortho positions. The para position is therefore the most likely site of substitution due to a combination of electronic activation and lower steric hindrance. uomustansiriyah.edu.iqnih.gov

Computational and Theoretical Investigations of 2 Amino 3 2,6 Dimethylphenyl Propan 1 Ol

Quantum Chemical Calculations of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting a wide array of molecular properties. tandfonline.comnih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are frequently used to optimize molecular geometries and compute spectroscopic and electronic parameters. tandfonline.comnih.gov Such calculations would provide a foundational understanding of the intrinsic properties of this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Molecular Orbitals)

The electronic structure of a molecule is fundamentally linked to its chemical reactivity and stability. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a cornerstone of these investigations. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. nih.govresearchgate.net A smaller energy gap suggests that the molecule can be more easily excited, implying higher chemical reactivity and lower kinetic stability. nih.gov For this compound, these calculations would reveal how the interplay between the amino, hydroxyl, and dimethylphenyl groups influences its electronic characteristics and potential for intramolecular charge transfer. researchgate.net

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | - |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | - |

| Energy Gap (ΔE) | ELUMO - EHOMO | - |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | - |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | - |

| Electronegativity (χ) | Measure of the ability to attract electrons | - |

| Chemical Hardness (η) | Resistance to change in electron distribution | - |

Table 1: A representative table of electronic properties determined through DFT calculations. Specific values for this compound are dependent on computational modeling.

Vibrational Spectroscopy Predictions and Assignments (e.g., FT-IR, FT-Raman)

Computational methods are highly effective in predicting and interpreting vibrational spectra, such as Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman). nih.gov DFT calculations can determine the harmonic vibrational frequencies, which correspond to the fundamental modes of molecular motion. nih.govscirp.org These theoretical frequencies are often scaled by a factor to correct for anharmonicity and methodological approximations, leading to excellent agreement with experimental data. nih.gov

A detailed assignment of these vibrational modes is achieved through Potential Energy Distribution (PED) analysis. mdpi.com For this compound, this would involve identifying the characteristic stretching, bending, and torsional motions of its functional groups, including the N-H and O-H stretches of the amino and hydroxyl groups, the C-H stretches of the aromatic ring and alkyl chain, and various skeletal vibrations of the phenyl ring. scirp.orgmdpi.com

| Assignment | Expected FT-IR Range (cm-1) | Expected FT-Raman Range (cm-1) |

|---|---|---|

| O-H Stretch | 3200-3600 | 3200-3600 |

| N-H Stretch | 3300-3500 | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 | 2850-3000 |

| N-H Bend | 1550-1650 | - |

| Aromatic C=C Stretch | 1400-1600 | 1400-1600 |

| C-O Stretch | 1000-1260 | 1000-1260 |

Table 2: A generalized table of expected vibrational frequencies for the functional groups in this compound based on typical spectroscopic data. scirp.orgmdpi.com Precise assignments require specific computational analysis.

Evaluation of Non-Linear Optical (NLO) Properties (e.g., First-Order Hyperpolarizability)

Non-linear optical (NLO) materials are crucial for applications in photonics and telecommunications. rsc.org Computational chemistry allows for the prediction of a molecule's NLO response by calculating properties such as the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). inoe.roresearchgate.net A large hyperpolarizability value is indicative of a significant NLO response. researchgate.net

These calculations can screen potential NLO candidates, and the results are often benchmarked against a standard NLO material like urea. inoe.ro For this compound, the presence of electron-donating (amino, hydroxyl) and π-conjugated (phenyl) systems suggests it may possess NLO properties. Theoretical calculations would quantify these properties and determine its potential as an NLO material. rsc.orginoe.ro

| Property | Urea (Reference) | This compound (Calculated) |

|---|---|---|

| Dipole Moment (μ) [Debye] | ~1.37 | - |

| Mean Polarizability (α) [esu] | - | - |

| First Hyperpolarizability (β) [esu] | - | - |

Table 3: A comparative table for Non-Linear Optical (NLO) properties. Values for the title compound would be obtained from specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are visual representations of the charge distribution on the surface of a molecule. nih.gov These maps are invaluable for identifying reactive sites and understanding intermolecular interactions. tandfonline.comnih.gov The different colors on an MEP map denote regions of varying electrostatic potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. nih.govdtic.mil

For this compound, an MEP map would likely show negative potential concentrated around the electronegative oxygen and nitrogen atoms of the hydroxyl and amino groups, respectively. Conversely, positive potential would be expected around the hydrogen atoms of these groups, highlighting their role as hydrogen-bond donors. nih.gov

Conformational Analysis and Potential Energy Surfaces of this compound

The biological and chemical activity of a flexible molecule like this compound is heavily dependent on its three-dimensional shape or conformation. researchgate.netnih.gov Conformational analysis aims to identify the stable arrangements of the atoms in a molecule and the energy barriers between them.

Ab Initio and Density Functional Theory (DFT) Based Conformational Searches

Conformational searches are performed computationally by systematically rotating the molecule's rotatable bonds (dihedral angles) and calculating the energy of each resulting structure. mdpi.commdpi.com This process maps out the molecule's Potential Energy Surface (PES), identifying low-energy conformers (local minima) and the most stable structure (global minimum). nih.gov

Both Ab Initio and DFT methods are employed for these energy calculations. nih.govmdpi.com For this compound, this analysis would reveal the preferred spatial orientations of the 2,6-dimethylphenyl group relative to the propanolamine (B44665) backbone. The stability of different conformers is often dictated by intramolecular interactions, such as hydrogen bonding between the amino and hydroxyl groups, and steric hindrance from the bulky dimethylphenyl group. nih.govmdpi.com Understanding the conformational landscape is crucial for predicting how the molecule might interact with biological receptors or other chemical species. researchgate.net

Intramolecular Interactions and Conformational Stability

The three-dimensional structure of this compound is determined by a complex interplay of intramolecular forces and steric constraints. The molecule's flexibility arises from the rotation around its single bonds, leading to various possible conformations. Computational analysis is used to identify the most stable conformers, which correspond to the minimum energy structures. researchgate.net

Key intramolecular interactions governing its stability include:

Hydrogen Bonding: A significant stabilizing interaction can occur between the hydrogen atom of the hydroxyl (-OH) group and the lone pair of electrons on the nitrogen atom of the amino (-NH2) group, forming an intramolecular hydrogen bond. This interaction restricts the molecule's conformation, favoring a folded structure.

Gauche and Anti Conformations: The relative positions of the amino and hydroxyl groups along the C-C backbone can be analyzed. Theoretical calculations help determine the energy difference between various staggered conformations (gauche and anti), revealing the most likely spatial arrangement of these functional groups.

Conformational analyses of similar N-substituted 2-amino-propan-1-ol derivatives have shown that the arrangement about the ether and amine groups can vary significantly, leading to different crystal packing and intermolecular interactions. researchgate.net For this compound, computational models predict the most stable conformers by calculating the relative energies of various optimized geometries.

| Interaction Type | Involved Groups | Effect on Conformation | Computational Method |

|---|---|---|---|

| Intramolecular Hydrogen Bond | -OH and -NH2 | Favors a folded, cyclic-like conformation; increases stability. | DFT, NBO Analysis |

| Steric Hindrance | 2,6-dimethylphenyl group and propanol (B110389) backbone | Restricts rotation around single bonds; defines accessible dihedral angles. | Potential Energy Surface Scan |

| Dipole-Dipole Interactions | Polar C-O, C-N, N-H, O-H bonds | Influences the overall molecular dipole moment and conformational preference. | DFT Calculations |

Molecular Modeling and Docking Studies of this compound

Molecular modeling encompasses a range of computational techniques used to simulate and predict how a molecule like this compound interacts with biological macromolecules, such as proteins or enzymes. unifap.br These studies are fundamental in drug discovery and design, helping to elucidate mechanisms of action and predict binding affinities. nih.gov

Molecular docking is a key technique within molecular modeling. It predicts the preferred orientation of a ligand (the small molecule) when bound to a receptor (the protein) to form a stable complex. bohrium.com This allows for the evaluation of the molecule as a potential inhibitor or activator of a specific biological target. The process involves placing the ligand into the binding site of the protein and scoring the different poses based on their calculated binding energy.

Ligand-Protein Interaction Simulations

Simulations of the interaction between this compound and a target protein provide detailed insights into the specific forces that stabilize the ligand-receptor complex. nih.gov These interactions are critical for the molecule's biological activity.

The primary interactions identified in such simulations typically include:

Hydrogen Bonds: The amino (-NH2) and hydroxyl (-OH) groups of the ligand can act as both hydrogen bond donors and acceptors, forming strong, directional interactions with polar amino acid residues (e.g., Aspartate, Serine, Glutamine) in the protein's active site.

Hydrophobic Interactions: The 2,6-dimethylphenyl ring is nonpolar and engages in favorable hydrophobic interactions with nonpolar residues like Leucine, Valine, and Phenylalanine. These interactions are a major driving force for binding.

Docking studies on similar pharmacophores have been used to identify key binding residues and understand how ligands fit within the active site of enzymes, providing a basis for designing more potent molecules. mdpi.commdpi.com

| Ligand Functional Group | Interaction Type | Potential Protein Residue Partner | Typical Distance (Å) |

|---|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond (Donor/Acceptor) | Asp, Glu, Ser, Thr | 1.8 - 3.0 |

| Amino (-NH2) | Hydrogen Bond (Donor) | Asp, Glu (side chain carbonyl) | 2.0 - 3.2 |

| 2,6-dimethylphenyl | Hydrophobic / π-Alkyl | Leu, Ile, Val, Ala, Met | 3.5 - 5.0 |

| Phenyl Ring | π-π Stacking | Phe, Tyr, Trp | 3.5 - 4.5 |

Computational Screening Applications for Biological Systems

The structural framework of this compound can serve as a template in computational, or in silico, screening campaigns. In this approach, large digital libraries containing millions of virtual compounds are docked against a specific biological target. The goal is to identify novel molecules that are predicted to bind strongly to the target and could, therefore, possess desired biological activity. This method accelerates the early phase of drug discovery by prioritizing which compounds to synthesize and test experimentally, saving significant time and resources. researchgate.net

Structure-Activity Relationship (SAR) Elucidation from Theoretical Models

Structure-Activity Relationship (SAR) studies aim to understand how a molecule's chemical structure correlates with its biological activity. nih.gov Theoretical models are invaluable for elucidating SAR by quantifying how specific structural modifications affect properties relevant to biological function. nih.gov

For this compound, theoretical SAR models would focus on:

The Role of the Phenyl Ring Substitution: The methyl groups at positions 2 and 6 are critical. Computational models can predict how removing these groups or moving them to other positions would alter the molecule's shape and its fit within a binding pocket. The ortho-substitution pattern locks the ring in a specific orientation relative to the propanolamine side chain, which is often crucial for activity.

The Importance of the Amine and Hydroxyl Groups: These groups are primary points for hydrogen bonding. SAR models can quantify the impact of their position and separation. For example, changing the distance between the -NH2 and -OH groups would significantly alter the geometry required for optimal interaction with a receptor.

Electronic Properties: Theoretical models calculate properties like the electrostatic potential map, which shows the distribution of charge on the molecule's surface. This helps identify regions that are likely to engage in electrostatic or polar interactions, providing a rationale for the observed activity. unifap.br

| Structural Feature | Predicted Role in Biological Activity | Effect of Modification (Theoretical) |

|---|---|---|

| Amino (-NH2) Group | Hydrogen bond donor, essential for anchoring to polar residues. | Removal or substitution would likely lead to a significant loss of binding affinity. |

| Hydroxyl (-OH) Group | Hydrogen bond donor/acceptor, contributes to binding specificity. | Altering its position or converting it to an ether could disrupt key interactions. |

| 2,6-Dimethylphenyl Group | Provides steric bulk, engages in hydrophobic interactions, and orients the side chain. | Changing the substitution pattern would alter the molecule's conformation and hydrophobic profile, impacting binding. |

Thermodynamic Properties and Stability from Computational Analysis

Computational chemistry can be used to predict the thermodynamic properties of this compound, which are essential for understanding its stability and behavior. Quantum mechanical calculations can determine key thermodynamic values for different conformers of the molecule.

Key calculated properties include:

Enthalpy of Formation (ΔHf°): This value represents the change in enthalpy when the compound is formed from its constituent elements in their standard states. It is a measure of the molecule's intrinsic stability.

Gibbs Free Energy (ΔGf°): This property combines enthalpy and entropy and is the ultimate indicator of thermodynamic stability. The conformer with the lowest Gibbs free energy is the most stable and, therefore, the most populated at equilibrium.

Relative Energies: By calculating the energies of different conformers, a potential energy surface can be mapped. This allows for the identification of low-energy, stable structures and the energy barriers that separate them. Theoretical studies on the degradation of similar amino alcohols have used such calculations to determine reaction barriers and predict product branching ratios. whiterose.ac.uk

| Property | Significance | Computational Method |

|---|---|---|

| Electronic Energy | Total energy of the molecule at 0 K; used to compare the stability of different conformers. | DFT, Ab initio methods |

| Enthalpy | Heat content of the system; includes zero-point vibrational energy and thermal corrections. | Frequency Calculations (DFT) |

| Gibbs Free Energy | Predicts the spontaneity of processes and the equilibrium population of conformers. | Frequency Calculations (DFT) |

| Heat Capacity (Cv) | The amount of heat required to raise the temperature of the molecule by a given amount. | Frequency Calculations (DFT) |

Research Applications and Future Outlook of 2 Amino 3 2,6 Dimethylphenyl Propan 1 Ol

2-Amino-3-(2,6-dimethylphenyl)propan-1-ol as a Versatile Chemical Building Block

Synthesis of Complex Organic Molecules

No specific examples or detailed research findings are publicly available to illustrate the use of this compound in the synthesis of complex organic molecules.

Precursor to Advanced Materials in Polymer Chemistry

There is no available information on the application of this compound as a precursor in polymer chemistry.

Exploration in Biological Research: Enzyme Mechanism and Protein Interaction Studies

No biological research, including studies on enzyme mechanisms or protein interactions involving this compound, has been published in the available scientific literature.

Emerging Research Directions and Interdisciplinary Potentials

Integration with Flow Chemistry Techniques

There are no documented instances or research exploring the integration of this compound with flow chemistry techniques.

Development of Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. nih.gov These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular complexity. scielo.org.mx The functional groups present in this compound—a primary amine and a primary alcohol—make it a theoretically suitable candidate for several classes of MCRs.

The primary amine can act as the amine component in isocyanide-based MCRs such as the Ugi and Passerini reactions. nih.govwikipedia.org

In a potential Ugi four-component reaction (U-4CR) , the amine group of this compound could react with a ketone or aldehyde, an isocyanide, and a carboxylic acid to yield complex α-acylamino amides. nih.gov

Similarly, it could participate in a Passerini three-component reaction (P-3CR) , where the alcohol functionality, in concert with an isocyanide and a carbonyl compound, could potentially form α-acyloxy amides, although the amine group would likely be more reactive. nih.gov

The defining feature of this compound is the 2,6-dimethylphenyl group. This bulky substituent can exert significant steric influence on the stereochemical outcome of an MCR, potentially serving as a stereo-directing group. While direct participation of this compound in MCRs is not yet extensively documented, the utility of the 2,6-dimethylphenyl moiety is established. For instance, 2,6-dimethylphenyl isocyanide has been successfully employed in the Groebke-Blackburn-Bienaymè three-component reaction (GBB-3CR) to synthesize substituted imidazo[1,2-a]pyrazines. rug.nl This precedent highlights the compatibility of this sterically demanding group within the confined transition states of MCRs, suggesting that substrates incorporating it, like this compound, are promising candidates for developing novel, stereoselective multi-component methodologies.

| Multi-Component Reaction | Potential Role of this compound | Resulting Product Class | Potential Influence of 2,6-Dimethylphenyl Group |

|---|---|---|---|

| Ugi Reaction | Amine Component | α-Acylamino Amides | Diastereoselectivity control |

| Passerini Reaction | Amine or Alcohol Component | α-Acyloxy Amides | Facial selectivity on the carbonyl component |

| Strecker Reaction | Amine Component | α-Amino Nitriles | Stereocontrol in the formation of the aminonitrile |

| Hantzsch Dihydropyridine Synthesis | Ammonia (B1221849) Source (after in-situ deamination or as a primary amine) | Dihydropyridines | Steric bulk influencing ring conformation |

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on chemical systems composed of molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The design of molecules that can self-assemble into ordered, functional superstructures is a key goal in this field.

This compound is an excellent candidate for supramolecular assembly due to its distinct functional groups. The primary amine (-NH₂) and hydroxyl (-OH) groups are strong hydrogen bond donors and acceptors. masterorganicchemistry.com This allows the molecule to form robust and directional intermolecular connections known as supramolecular synthons. nih.gov Specifically, the interaction between the amine and hydroxyl groups can lead to well-defined hydrogen-bonded networks, a common feature in the crystal engineering of amino alcohols. researchgate.net

The 2,6-dimethylphenyl group plays a crucial, dual role in these assemblies.

Weak Interactions : The aromatic ring can participate in weaker, yet structurally significant, interactions such as C-H···π and π-π stacking, further stabilizing the supramolecular architecture.

These self-assembly properties suggest potential applications in the formation of functional soft materials. For example, the directed hydrogen bonding combined with the steric properties of the aromatic group could enable the molecule to act as a low molecular weight organogelator, capable of immobilizing solvents within a fibrous 3D network. The precise control over intermolecular interactions offered by this molecule makes it a valuable platform for studying the fundamental principles of crystal engineering and designing new materials with tailored properties.

| Potential Supramolecular Structure | Key Driving Interactions | Role of this compound | Potential Application |

|---|---|---|---|

| 1D Chains / Ribbons | N-H···O and O-H···N hydrogen bonds | Forms the repeating monomer unit | Crystal engineering, anisotropic materials |

| 2D Sheets | Inter-chain hydrogen bonds, C-H···π interactions | Building block linking chains into a planar assembly | Sensors, separation membranes |

| Organogels | Hierarchical self-assembly into fibrous networks | Low molecular weight gelator | Drug delivery, materials science |

| Host-Guest Complexes | Formation of a cavity through self-assembly | Host molecule component | Molecular recognition and sensing |

Advanced Ligand Design for Specialized Catalytic Systems

The development of chiral ligands is central to the field of asymmetric catalysis, which aims to produce enantiomerically pure compounds. nih.gov Chiral 1,2-amino alcohols, such as this compound, are highly valued as precursors for a wide range of effective ligands. researchgate.net Their two heteroatoms (N and O) can coordinate to a metal center, forming a stable five-membered chelate ring that provides a rigid and well-defined chiral environment.

The versatility of the amino alcohol scaffold allows for straightforward chemical modification to tune the steric and electronic properties of the resulting ligand. A common strategy involves the condensation of the primary amine with an aldehyde or ketone to form a Schiff base. researchgate.net This creates a new imine nitrogen atom that can also coordinate to a metal, leading to multidentate ligands. For example, condensation with salicylaldehyde (B1680747) derivatives would produce chiral salen-type ligands, which are renowned for their ability to catalyze a wide array of asymmetric transformations when complexed with transition metals like Cu(II) or Ni(II). nih.gov

Furthermore, this scaffold is suitable for the synthesis of "ProPhenol" ligands, a class of ligands effective in zinc-catalyzed asymmetric aldol (B89426) reactions. nih.govnih.gov The design of these ligands is crucial for achieving high yields and stereoselectivity. nih.gov The 2,6-dimethylphenyl group is particularly advantageous in this context. Its significant steric bulk can effectively shield one face of the catalytic metal center, forcing incoming substrates to approach from a specific trajectory. This steric control is often the key to achieving high levels of enantioselectivity in catalytic reactions. nih.gov Metal complexes derived from these ligands could be applied to specialized catalytic systems for reactions such as asymmetric allylation, reduction of ketones, C-H activation, and various cross-coupling reactions. mdpi.comgoogle.com

| Ligand Type | Metal Center | Specialized Catalytic Reaction | Role of the 2,6-Dimethylphenyl Group |

|---|---|---|---|

| Chiral Oxazoline (B21484) | Cu, Pd, Zn | Asymmetric Allylic Alkylation, Diels-Alder | Creates a sterically defined chiral pocket |

| Schiff Base (Salen-type) | Mn, Cr, Co, Ni | Asymmetric Epoxidation, C-α Alkylation | Blocks one coordination face of the metal |

| ProPhenol-type | Zn, Cu | Asymmetric Aldol Reactions | Enhances diastereo- and enantioselectivity |

| Phosphine-Amino Alcohol | Rh, Ru, Ir | Asymmetric Hydrogenation, Hydrosilylation | Controls the quadrant space around the metal |

Q & A

Basic Research Questions

Q. How can researchers optimize the enantioselective synthesis of 2-Amino-3-(2,6-dimethylphenyl)propan-1-ol to achieve high chiral purity?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution of racemic mixtures. Key parameters include solvent polarity (e.g., methanol or THF), temperature control (0–25°C), and catalyst loading (1–5 mol%). Monitoring enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB is critical .

Q. What analytical techniques are most effective for characterizing the stereochemical configuration of this compound?

- Methodological Answer :

- Chiral HPLC : Use a polar organic mode with cellulose-based columns (e.g., Chiralcel OD-H) to resolve enantiomers.

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and nuclear Overhauser effects (NOEs) to confirm spatial arrangements.

- X-ray Crystallography : Resolve absolute configuration using single crystals grown in ethanol/water mixtures .

Q. What strategies mitigate oxidation of the primary alcohol group during storage of this compound?

- Methodological Answer : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials. Add stabilizing agents like BHT (butylated hydroxytoluene, 0.01–0.1% w/w) to inhibit radical-mediated oxidation. Purity should be verified via LC-MS before storage .

Advanced Research Questions

Q. How can conflicting NMR data regarding the proton environment of the amino and hydroxyl groups in this compound be resolved?

- Methodological Answer : Contradictions in NMR signals (e.g., broad vs. sharp peaks for NH/OH) arise from proton exchange dynamics. Use:

- Deuterium Exchange : Add DO to distinguish exchangeable protons (NH/OH) from non-exchangeable aromatic protons.

- 2D NMR (HSQC, COSY) : Map - correlations and spin-spin couplings to assign overlapping signals.

- Variable Temperature NMR : Conduct experiments at –40°C to slow exchange rates and resolve splitting patterns .

Q. What computational methods are suitable for predicting the bioactive conformation of this compound in enzyme binding studies?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate binding to target enzymes (e.g., acetylcholinesterase) using the compound’s 3D structure (SMILES: C1=CC(=C(C(=C1)C)C)C(CN)CO) .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories.

- QM/MM Calculations : Optimize transition states for catalytic interactions using Gaussian 16 at the B3LYP/6-31G* level .